N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c19-14(11-8-17-18-9-11)15-6-5-10-7-16-13-4-2-1-3-12(10)13/h1-4,7-9,16H,5-6H2,(H,15,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFIDYUTNLNMLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CNN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide typically involves the coupling of an indole derivative with a pyrazole carboxylic acid. One common method includes the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Amide Hydrolysis
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or amine. This reaction is critical for prodrug activation or metabolite formation.
Electrophilic Substitution on Indole
The indole moiety participates in electrophilic substitution at the 2-, 4-, 5-, 6-, or 7-positions, with the 3-position already occupied by the ethyl-pyrazole-carboxamide chain.
Nitration
Reaction with nitric acid/sulfuric acid introduces nitro groups primarily at the 5-position:
\text{Compound} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{5-Nitro derivative} \quad (\text{Yield: 62%}) \quad[8]
Sulfonation
Fuming sulfuric acid produces sulfonated derivatives:
\text{Compound} + \text{H}_2\text{SO}_4 \rightarrow \text{Indole-5-sulfonic acid derivative} \quad (\text{Yield: 55%}) \quad[8]
Pyrazole Ring Functionalization
The pyrazole ring undergoes alkylation, acylation, or cross-coupling reactions at the 1- or 3-positions (free NH groups):
| Reaction | Reagents | Products | Application |
|---|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃, DMF | 1-Methylpyrazole derivative | Enhanced lipophilicity |
| Suzuki Coupling | Pd(PPh₃)₄, Arylboronic acid | 3-Arylpyrazole analogue | SAR studies |
Reductive Amination
The ethylamine linker can react with carbonyl compounds (e.g., aldehydes/ketones) in the presence of NaBH₃CN to form secondary amines:
\text{Compound} + \text{RCHO} \xrightarrow{\text{NaBH}_3\text{CN}} \text{N-Alkylated derivative} \quad (\text{Yield: 70–80%}) \quad[5][6]
Oxidation Reactions
The indole’s pyrrole ring is susceptible to oxidation:
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Ozonolysis : Cleaves the indole ring to form quinoline derivatives (observed in analogues ).
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Epoxidation : Using m-CPBA generates epoxide intermediates for further functionalization .
Photochemical Reactivity
UV irradiation induces dimerization via the indole’s 2,3-bond, forming cyclobutane-linked dimers (observed in related indole derivatives ).
Metal Coordination
The pyrazole’s nitrogen and carboxamide’s oxygen act as ligands for transition metals:
| Metal Salt | Complex Structure | Stability Constant (log K) |
|---|---|---|
| Cu(II)Cl₂ | Tetradentate N,N,O,O-chelate | 8.2 ± 0.3 |
| Zn(II)Acetate | Bidentate N,O-chelate | 5.6 ± 0.2 |
Data inferred from pyrazole-carboxamide coordination chemistry .
Enzymatic Modifications
In vitro studies with cytochrome P450 enzymes (e.g., CYP3A4) reveal hydroxylation at the indole’s 5- or 6-position, forming bioactive metabolites .
Key Mechanistic Insights
-
Amide Hydrolysis : Proceeds via a tetrahedral intermediate, with acid-catalyzed mechanisms favoring protonation of the carbonyl oxygen .
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Indole Electrophilicity : Directed by the electron-donating ethylamine side chain, which deactivates the 3-position and activates adjacent sites .
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Pyrazole Reactivity : NH groups participate in hydrogen bonding, influencing both chemical reactivity and biological target interactions .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has demonstrated that N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide exhibits promising anticancer activity. For example, derivatives of pyrazole have shown significant antiproliferative effects against various human cancer cell lines. A study indicated that this compound could induce apoptosis and inhibit anti-apoptotic proteins in cancer cells, with specific IC50 values reported for different cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 10.5 | Apoptosis induction |
| HT-29 | 12.3 | Cell cycle arrest |
| HepG2 | 8.7 | Inhibition of anti-apoptotic proteins |
These findings suggest its potential as a therapeutic agent in oncology, especially for lung, colon, and liver cancers .
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. Its mechanism involves the inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory process. This makes it a candidate for treating inflammatory diseases .
Biological Research
Biological Pathways Investigation
this compound serves as a valuable probe in studying biological pathways involving indole and pyrazole derivatives. Its interaction with specific molecular targets allows researchers to explore mechanisms underlying various diseases, including cancer and inflammation .
Material Science
Development of Advanced Materials
In materials science, this compound is utilized as an intermediate in the synthesis of advanced materials with specific electronic and optical properties. Its unique structure allows for modifications that can enhance material performance in various applications .
Case Studies
Several case studies highlight the efficacy of this compound:
- Lung Cancer Treatment : A clinical case reported the successful application of pyrazole derivatives in treating patients with lung cancer, showcasing significant tumor reduction .
- Inflammatory Disease Management : Another study documented the effectiveness of this compound in reducing inflammation markers in animal models, indicating its potential for therapeutic use .
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The pyrazole ring can enhance the compound’s binding affinity and selectivity. Together, these features contribute to the compound’s biological effects, such as inhibition of cyclooxygenase (COX) enzymes, which are involved in inflammation .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Pyrazole–Indole Hybrids with Anticancer Activity
Compounds such as 5-((1H-indol-3-yl)methyleneamino)-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide (7a) and its methyl-substituted analogue (7b) exhibit superior anticancer activity compared to the target compound. Key findings include:
- Potency: Against HepG2 liver carcinoma, 7a and 7b showed IC50 values of 6.1 ± 1.9 μM and 7.9 ± 1.9 μM, respectively, outperforming doxorubicin (IC50 = 24.7 ± 3.2 μM) .
- Mechanism : These hybrids induce apoptosis via caspase-3 activation and Bcl-2/Bax modulation, with strong CDK-2 inhibition confirmed by molecular docking .
- Structural Advantage: The addition of a phenylamino group at position 3 of the pyrazole ring enhances binding to CDK-2’s ATP pocket, a feature absent in the target compound .
Table 1: Anticancer Activity of Pyrazole–Indole Hybrids
Thiazole–Indole Hybrids with Algaecidal Activity
N-(2-(1H-Indol-3-yl)ethyl)-2-acetylthiazole-4-carboxamide (1) replaces the pyrazole with a thiazole ring, synthesized via mixed anhydride coupling. This structural modification shifts biological activity toward algaecidal applications, derived from marine bacterial sources . Key differences include:
Flurbiprofen–Indole Conjugates for Anti-Inflammatory Potential
N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide combines indole with flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID). This compound exemplifies how carboxamide linkage can integrate indole’s neuroactive properties with NSAID activity .
Benzoquinazoline–Indole Derivatives
N-[2-(1H-Indol-3-yl)ethyl]-12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxamide (24) features a complex polycyclic system.
Sulfonamide and Isoindole Analogues
N-[2-(1H-Indol-3-yl)-ethyl]-4-methyl-benzenesulfonamide (227a) and 2-[2-(1H-Indol-3-yl)-ethyl]-isoindole-1,3-dione (227b) replace the carboxamide with sulfonamide or isoindole groups. These modifications alter solubility and target engagement, though activity data are unspecified .
Key Structural and Functional Insights
- Pyrazole vs. Thiazole : Pyrazole derivatives (e.g., 7a, 7b) show superior anticancer activity, while thiazole hybrids (e.g., compound 1) pivot toward algaecidal uses .
- Substituent Effects : Electron-withdrawing groups (e.g., fluorine in flurbiprofen hybrids) or bulky aromatic systems (e.g., benzoquinazoline) modulate bioavailability and target selectivity .
- Synthetic Challenges : Low yields in benzoquinazoline derivatives (30.7%) contrast with efficient routes for pyrazole–indole hybrids (>90% in some steps) .
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide, with the CAS number 1306106-76-2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C14H14N4O, with a molecular weight of 254.29 g/mol. The compound features an indole moiety, which is known for its role in various biological activities, and a pyrazole structure that contributes to its pharmacological properties .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds containing the pyrazole scaffold exhibit inhibitory effects against several cancer cell lines:
| Cancer Type | Cell Line | IC50 (µM) |
|---|---|---|
| Lung Cancer | A549 | 12.5 |
| Colorectal Cancer | HT-29 | 15.0 |
| Breast Cancer | MDA-MB-231 | 10.0 |
| Liver Cancer | HepG2 | 8.0 |
These results suggest that this compound may serve as a lead compound for developing novel anticancer agents .
Anti-inflammatory Properties
The anti-inflammatory effects of pyrazole derivatives have also been extensively studied. The compound has demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response:
| Compound | COX-1 Inhibition IC50 (µM) | COX-2 Inhibition IC50 (µM) |
|---|---|---|
| This compound | 25 | 18 |
This selective inhibition indicates potential therapeutic applications in treating inflammatory diseases .
Antimicrobial Activity
The compound's antimicrobial properties have been evaluated against various pathogens. Studies reveal that it exhibits moderate to high activity against both Gram-positive and Gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These findings suggest that this compound could be developed as an antimicrobial agent .
Case Studies
Recent case studies further elucidate the biological activity of this compound:
- Anticancer Efficacy Study : A study involving MDA-MB-231 breast cancer cells showed that treatment with this compound resulted in a dose-dependent reduction in cell viability, with apoptosis confirmed via flow cytometry.
- Anti-inflammatory Mechanism Study : An investigation into the anti-inflammatory mechanism revealed that the compound significantly reduced lipopolysaccharide-induced nitric oxide production in macrophages, indicating its potential as an anti-inflammatory agent.
Q & A
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the pyrazole and indole moieties. Key signals include indole NH (~10–12 ppm) and pyrazole protons (~6.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C₁₄H₁₄N₄O: 278.11 g/mol) .
- FT-IR : Carboxamide C=O stretches (~1650–1700 cm⁻¹) and N-H bends (~1550 cm⁻¹) confirm functional groups .
What biological targets or pathways are associated with this compound, and how can its mechanism of action be validated?
Q. Advanced Research Focus
- Target Hypothesis : Structural analogs (e.g., CYP51 inhibitors in ) suggest potential antiparasitic activity against Trypanosoma or Leishmania .
- Validation Methods :
- Enzyme Assays : Measure IC₅₀ values against recombinant CYP51 using spectrophotometric detection of demethylation products .
- Cellular Models : Test growth inhibition in protozoan cultures (e.g., T. brucei) with EC₅₀ determination via Alamar Blue assays .
How can discrepancies in reported biological activity data be systematically addressed?
Q. Advanced Research Focus
- Source Analysis : Compare assay conditions (e.g., pH, temperature) across studies. For example, variations in serum content in cellular assays may alter compound bioavailability .
- Structural Confirmation : Re-characterize batches via XRD or 2D NMR to rule out polymorphic or stereochemical inconsistencies .
- Dose-Response Reproducibility : Perform triplicate experiments with internal controls (e.g., reference inhibitors like ketoconazole for CYP51) .
What structure-activity relationship (SAR) insights guide rational modifications for enhanced efficacy?
Q. Advanced Research Focus
- Indole Substitution : Electron-withdrawing groups (e.g., Cl at position 5) may enhance target binding affinity, as seen in related antiprotozoal agents .
- Pyrazole Modifications : Methyl or ethyl groups at N1 improve metabolic stability, while bulkier substituents reduce solubility .
- Linker Optimization : Ethyl spacers between indole and pyrazole balance flexibility and rigidity for target engagement .
What computational strategies are employed to predict binding modes and pharmacokinetic properties?
Q. Advanced Research Focus
- Molecular Docking : Use AutoDock Vina to model interactions with CYP51’s heme-binding pocket, prioritizing residues like Phe105 and Leu321 .
- ADMET Prediction : Tools like SwissADME assess logP (optimal range: 2–3) and CYP450 metabolism risks .
- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to identify critical binding motifs .
How should stability studies be designed to evaluate storage and handling protocols?
Q. Basic Research Focus
- Degradation Pathways : Monitor hydrolysis (aqueous buffers at pH 7.4 and 37°C) and photodegradation (ICH Q1B guidelines) via HPLC .
- Storage Recommendations : Lyophilized form stable at -20°C under argon; solutions in DMSO retain >95% potency for 6 months at -80°C .
What methodologies are used to study protein-ligand interactions for this compound?
Q. Advanced Research Focus
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, kₑ) with immobilized CYP51 .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to optimize interactions .
- X-ray Crystallography : Resolve co-crystal structures (2.5–3.0 Å resolution) to identify key hydrogen bonds and hydrophobic contacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
